molecular formula C10H15NO4 B2412734 (1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1026573-47-6

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2412734
CAS No.: 1026573-47-6
M. Wt: 213.233
InChI Key: VKTZAQREDXFANY-QFNGTQGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as Eglumegad in some scientific literature . It has a molecular formula of C8H11NO4 and a molecular weight of 185.18 g/mol . The compound is characterized by its two carboxylic acid groups and an amino group attached to a bicyclic hexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves several steps. One common method includes the following steps :

  • Dissolving caprolactam in dimethyl sulfoxide.
  • Adding (1R,2R,5S,6R)-2-tert-butylsulfonic acid to the solution.
  • Crystallizing and purifying the product to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the compound, which is relatively stable at room temperature but should be protected from direct sunlight and air exposure .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic

Properties

IUPAC Name

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-8(12)6-5-3-4-10(11,7(5)6)9(13)14/h5-7H,2-4,11H2,1H3,(H,13,14)/t5-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTZAQREDXFANY-QFNGTQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(CC2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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